molecular formula C10H8FNO3 B14914670 3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol

3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol

Cat. No.: B14914670
M. Wt: 209.17 g/mol
InChI Key: VTFGVDMVGCYIDC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom and a 3-(hydroxymethyl)isoxazole moiety at the 4-position. This structure combines electron-withdrawing (fluoro) and hydrophilic (hydroxymethyl) groups, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

3-fluoro-4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]phenol

InChI

InChI=1S/C10H8FNO3/c11-9-4-7(14)1-2-8(9)10-3-6(5-13)12-15-10/h1-4,13-14H,5H2

InChI Key

VTFGVDMVGCYIDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CC(=NO2)CO

Origin of Product

United States

Preparation Methods

Gold-Catalyzed Tandem Cyclization-Fluorination

A one-pot synthesis leveraging gold catalysis represents a state-of-the-art method for constructing the isoxazole-phenol scaffold. The reaction employs (Z)-2-alkynone O-methyl oxime as a precursor, undergoing tandem cyclization and fluorination under mild conditions (room temperature, inert atmosphere). Key steps include:

  • Cyclization : Au(I) catalysts (e.g., Ph3PAuNTf2) facilitate the formation of the isoxazole ring via 5-endo-dig cyclization of the alkynone oxime.
  • Fluorination : Subsequent electrophilic fluorination using Selectfluor® introduces the fluorine substituent at the meta-position relative to the phenol group.
Parameter Value
Catalyst Ph3PAuNTf2
Fluorinating Agent Selectfluor®
Yield 65–78%
Reaction Time 12–24 hours

This method’s advantages include operational simplicity and avoidance of harsh conditions, though the cost of gold catalysts may limit scalability.

Lithium Aluminium Hydride (LAH) Reduction of Benzoic Acid Derivatives

A multi-step approach begins with 2-fluoro-4-hydroxybenzoic acid , which is reduced to 3-fluoro-4-(hydroxymethyl)phenol using LAH in tetrahydrofuran (THF) under nitrogen:

  • Reduction : LAH selectively reduces the carboxylic acid to a primary alcohol at 0–20°C.
  • Workup : The product is extracted with ethyl acetate, dried over MgSO4, and crystallized.

Key Data :

  • Yield : 72–85%
  • Reaction Time : 3 hours

This intermediate is subsequently functionalized with an isoxazole moiety (see Section 4).

Thionyl Chloride-Mediated Amide Coupling

Isoxazole-carboxylic acid derivatives are coupled to phenolic amines via amide bond formation:

  • Activation : The carboxylic acid (e.g., 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid ) is treated with thionyl chloride to form the acyl chloride.
  • Coupling : Reaction with 3-fluoro-4-aminophenol in THF with triethylamine yields the target compound.
Parameter Value
Solvent THF
Base Triethylamine
Yield 20–80%

This method allows modular assembly but requires pre-synthesized isoxazole intermediates.

Hydroxylamine-Induced Isoxazole Ring Formation

The isoxazole ring is constructed from β-keto esters or alkynones using hydroxylamine hydrochloride:

  • Condensation : A β-keto ester reacts with hydroxylamine in methanol under reflux to form an isoxazole-3-carboxylate.
  • Saponification : Hydrolysis with NaOH yields the free carboxylic acid, which is coupled to the phenol derivative.

Example :

  • Starting Material: Ethyl 3-(4-fluoro-3-hydroxyphenyl)-3-oxopropanoate
  • Product: 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid
  • Yield: 60–80%

Bromination-Thiomethoxylation Sequence

A niche method involves brominating 3-fluoro-4-(hydroxymethyl)phenol followed by nucleophilic substitution:

  • Bromination : Triphenylphosphine (PPh3) and N-bromosuccinimide (NBS) convert the hydroxymethyl group to a bromide.
  • Substitution : Sodium thiomethoxide (NaSMe) replaces bromide with a thiomethyl group, though this pathway diverges from the target compound.

Limitation : This route produces analogs (e.g., 3-fluoro-4-(methylthiomethyl)phenol ) rather than the desired hydroxymethyl-isoxazole derivative.

Comparative Analysis of Methods

Method Yield Conditions Scalability Cost Efficiency
Gold Catalysis 65–78% Mild, room temp Moderate Low (Au cost)
LAH Reduction 72–85% Low temperature High Moderate
Amide Coupling 20–80% Ambient High High
Hydroxylamine Route 60–80% Reflux Moderate High

Mechanistic Insights

  • Cyclization-Fluorination : Au(I) stabilizes alkyne π-bonds, enabling regioselective cyclization. Fluorination proceeds via a radical or polar mechanism, depending on the electrophilic agent.
  • LAH Reduction : The hydride donor (AlH4) attacks the carbonyl carbon, yielding a tetrahedral intermediate that collapses to release the alcohol.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Isoxazole Ring

  • 3-(4-Fluorophenyl)isoxazol-5-yl)methanol (CAS 206055-89-2): Shares the isoxazole-hydroxymethyl motif but replaces the phenol ring with a fluorophenyl group. The absence of the phenolic -OH group reduces hydrogen-bonding capacity compared to the target compound .
  • 5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole (CAS 1188228-02-5) : Features a hydroxyl group directly on the isoxazole and a trifluoromethylphenyl substituent. The trifluoromethyl group enhances lipophilicity, contrasting with the hydroxymethyl group’s hydrophilicity in the target compound .

Heterocycle Core Modifications

  • Oxazolidinone Derivatives (e.g., Tedizolid): Replace the isoxazole with an oxazolidinone ring, as seen in (5R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 168828-82-8). This modification enhances rigidity and impacts antibacterial activity .
  • Thiazole Derivatives : Substitution with a thiazole ring (e.g., compounds 4 and 5 in ) alters electronic properties and crystal packing behavior, influencing solubility and stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point/State Key Substituents Reference
3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol C₁₀H₇FNO₃ 223.17 g/mol Not reported Phenol, fluoro, hydroxymethyl isoxazole N/A
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole C₁₀H₆F₃NO₂ 229.16 g/mol Solid Trifluoromethylphenyl, hydroxyl
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol C₁₀H₈FNO₂ 193.17 g/mol Oil Fluorophenyl, hydroxymethyl
Linezolid Impurity (CAS 168828-82-8) C₁₄H₁₇FN₂O₄ 296.29 g/mol Crystalline solid Oxazolidinone, morpholinophenyl

Key Observations :

  • The hydroxymethyl group in the target compound improves water solubility compared to trifluoromethyl or bulky aryl substituents .
  • Oxazolidinone derivatives exhibit higher molecular weights and crystallinity due to rigid heterocyclic cores .

Biological Activity

3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol (CAS No. 2644031-05-8) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10H8FNO3
  • Molecular Weight : 209.18 g/mol
  • Structure : The compound features a fluorinated phenol ring and an isoxazole moiety, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to 3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol exhibit significant antibacterial and antifungal properties. For instance, studies on related isoxazole derivatives have shown effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungi.

CompoundActivity TypeInhibition Zone (mm)
Isoxazole Derivative AAntibacterial24
Isoxazole Derivative BAntifungal22

These findings suggest that the presence of the isoxazole ring may enhance the compound's antimicrobial efficacy.

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes. For example, studies on similar fluorinated phenols have demonstrated their capacity to act as inhibitors of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer and infections.

The mechanism by which 3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol exerts its biological effects likely involves:

  • Binding Affinity : The fluorine atom can enhance binding affinity to target proteins, influencing the compound's overall activity.
  • Hydrogen Bonding : The hydroxymethyl group may participate in hydrogen bonding with active sites on enzymes or receptors, modulating their function.

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that an isoxazole derivative exhibited an IC50 value of 0.17 µM against a specific bacterial strain, indicating potent antibacterial activity .
  • Antifungal Properties : Another study reported that a related compound showed significant antifungal activity with inhibition zones ranging from 20 mm to 24 mm against various fungal strains .

Q & A

Q. What synthetic strategies are recommended for preparing 3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of β-diketone intermediates with hydroxylamine derivatives. Key steps include:

  • Cyclization: Reacting a fluorinated benzaldehyde derivative (e.g., 3-fluoro-4-hydroxybenzaldehyde ) with a β-ketoester in the presence of hydroxylamine hydrochloride to form the isoxazole ring.
  • Hydroxymethylation: Introducing the hydroxymethyl group via reductive amination or alkyne hydration.
  • Optimization: Critical parameters include pH control (to avoid decomposition of hydroxylamine), solvent polarity (ethanol/water mixtures improve yield), and temperature (80–100°C for cyclization). Monitor intermediates via TLC or HPLC .

Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify aromatic protons (δ 7.2–7.5 ppm for fluorophenyl), isoxazole protons (δ 6.8–7.0 ppm), and hydroxymethyl protons (δ 4.4–4.6 ppm).
    • 13C NMR: Confirm carbonyl (C=O) absence and isoxazole carbons (95–105 ppm).
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z 263 (C₁₁H₉FNO₃).
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to verify purity ≥98% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial activity data for this compound?

Methodological Answer: Contradictions may arise from variations in assay conditions, bacterial strains, or compound purity. Address these by:

  • Standardization: Follow CLSI guidelines for MIC assays.
  • Purity Validation: Use HPLC to confirm ≥98% purity (impurities ≤2% can skew results ).
  • Solubility Testing: Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in aqueous media.
  • Comparative Studies: Test alongside structurally similar antibiotics (e.g., Tedizolid ) under identical conditions to benchmark activity.

Q. What computational approaches can elucidate the role of the hydroxymethyl group in target binding?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the hydroxymethyl group and ribosomal proteins (e.g., 23S rRNA in Staphylococcus aureus). Compare binding energies with methyl or carboxyl analogues.
  • MD Simulations: Simulate ligand-protein dynamics (50–100 ns) to assess hydroxymethyl stability in the binding pocket.
  • Free Energy Calculations: Apply MM-PBSA to quantify binding affinity contributions from the hydroxymethyl moiety .

Handling Stability and Reactivity

Q. What precautions are necessary to prevent degradation of the hydroxymethyl group during storage?

Methodological Answer:

  • Storage: Keep at 0–6°C in amber vials under inert gas (N₂/Ar) to inhibit oxidation .
  • Lyophilization: Freeze-dry the compound for long-term stability (≥2 years at -20°C).
  • QC Checks: Periodically analyze via HPLC to detect degradation products (e.g., carboxylic acid from hydroxymethyl oxidation) .

Advanced Mechanistic Studies

Q. How can researchers design experiments to probe the compound’s interaction with bacterial ribosomes?

Methodological Answer:

  • Radiolabeling: Synthesize a ³H- or ¹⁴C-labeled analogue to quantify binding to 50S ribosomal subunits via scintillation counting.
  • Cryo-EM: Resolve ligand-ribosome complexes at 3–4 Å resolution to map hydroxymethyl interactions with 23S rRNA.
  • Resistance Profiling: Generate S. aureus mutants with rRNA mutations (e.g., G2576U) and compare MIC shifts .

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